2-(1-Azepanyl)-5-pyrimidinamine
Description
2-(1-Azepanyl)-5-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 5 and a seven-membered azepane ring at position 2.
Properties
IUPAC Name |
2-(azepan-1-yl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKFQUURRWGATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
provides a list of structurally related pyrimidinamine derivatives, ranked by similarity scores (calculated based on molecular descriptors):
| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 2-(4-Aminophenyl)pyrimidin-5-amine | 895156-59-9 | 4-Aminophenyl at position 2 | 0.95 | Aromatic phenyl vs. azepane ring |
| 2-(3-Aminophenyl)pyrimidin-5-amine | 17802-58-3 | 3-Aminophenyl at position 2 | 0.93 | Meta-substituted phenyl vs. azepane |
| 4-(5-Aminopyrimidin-2-yl)benzonitrile | 344334-37-8 | Benzonitrile at position 4 | 0.89 | Nitrile substituent; positional isomer |
| 2-(Piperidin-1-yl)pyrimidin-5-amine | 1086378-61-1 | Piperidine (6-membered ring) | N/A | Smaller ring size (6 vs. 7-membered) |
| 2-(Trifluoromethyl)pyrimidin-5-amine | 73418-87-8 | Trifluoromethyl at position 2 | N/A | Electron-withdrawing CF₃ vs. azepane |
| 6-Amino-5-(4-chlorophenyl)pyrimidin-2-ol | 93484-97-0 | Chlorophenyl and hydroxyl | N/A | Pyrimidinone core vs. pyrimidinamine |
Notes:
- The azepane ring in the target compound may enhance solubility and metabolic stability compared to rigid aromatic substituents (e.g., aminophenyl derivatives) .
- Piperidine analogs (e.g., 2-(Piperidin-1-yl)pyrimidin-5-amine) are discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
- Trifluoromethyl-substituted analogs (e.g., 2-(Trifluoromethyl)pyrimidin-5-amine) exhibit distinct electronic properties due to the strong electron-withdrawing effect of CF₃ .
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